2-Isopropyl-1,3,4-oxadiazole

説明

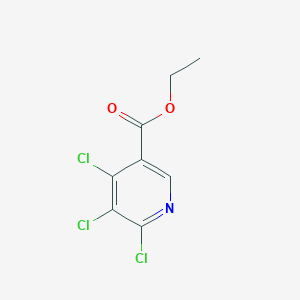

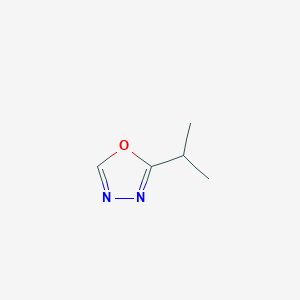

2-Isopropyl-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . Oxadiazoles have been reported to possess a diversity of useful biological effects . The 1,3,4-oxadiazole derivatives have been synthesized and assessed as potential antibacterial agents .

Synthesis Analysis

Several methods have been reported for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives were established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

1,3,4-Oxadiazoles have the ability to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives were correlated with their physicochemical and structural properties by QSAR analysis using computer-assisted multiple regression analysis .

科学的研究の応用

Anticancer Activity

1,3,4-Oxadiazole derivatives have been explored for their potential anticancer properties. They exhibit cytotoxic activity against various tumor cell lines and have been studied as inhibitors of specific cancer-related proteins .

Anti-inflammatory and Analgesic Effects

These compounds are also known for their anti-inflammatory and analgesic effects. They have been investigated for their potential to treat inflammatory conditions and related pain .

Antimicrobial Properties

The oxadiazole ring is associated with significant antibacterial and antifungal activities. Researchers have synthesized oxadiazole derivatives that show promising results against a range of microbial strains .

Neuropharmacological Applications

Some 1,3,4-oxadiazole derivatives have shown anticonvulsant and antidepressant properties, indicating potential applications in neuropharmacology .

Agricultural Chemicals

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity. This makes them valuable in the development of new agricultural chemicals .

Material Science Applications

These structures have become promising scaffolds for materials science applications such as OLEDs (organic light-emitting diodes), corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors .

作用機序

Target of Action

The primary targets of 2-Isopropyl-1,3,4-oxadiazole are various microorganisms, including bacteria and fungi . The compound has been found to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities . It has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

Mode of Action

It is known that the compound interacts with its targets, leading to changes that inhibit their growth and proliferation . The compound’s interaction with its targets is likely due to its ability to form non-covalent interactions with various enzymes and receptors .

Biochemical Pathways

It is suggested that the compound may interfere with the normal metabolic balance of the targeted microorganisms, leading to their inhibition .

Pharmacokinetics

The compound’s biological activity suggests that it has good bioavailability .

Result of Action

The result of the action of 2-Isopropyl-1,3,4-oxadiazole is the inhibition of the growth and proliferation of various microorganisms . This leads to a decrease in the severity of infections caused by these microorganisms.

Action Environment

The action of 2-Isopropyl-1,3,4-oxadiazole can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other substances in the environment . .

将来の方向性

特性

IUPAC Name |

2-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(2)5-7-6-3-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKCETRGBFKTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440610 | |

| Record name | 2-isopropyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-1,3,4-oxadiazole | |

CAS RN |

149324-24-3 | |

| Record name | 2-isopropyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)

![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)

![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)